Comparative Enzyme Kinetics: Core 3-pNP Exhibits ~3-Fold Higher KM than Core 1-pNP with Core 3 Synthase
When assayed with a specific core 3-synthesizing GlcNAc-transferase, GlcNAcβ1–3GalNAcα-pNP (core 3-pNP) displayed an almost 3-fold higher KM value compared to the core 1 substrate Galβ1-3GalNAcα-pNP [1]. This kinetic difference reflects the distinct active-site requirements of core 3 synthases and demonstrates that core 1-pNP is not an equivalent surrogate for measuring core 3 synthase activity.
| Evidence Dimension | Michaelis constant (KM) for GlcNAc-transferase activity |
|---|---|
| Target Compound Data | KM for GlcNAcβ1–3GalNAcα-pNP: ~3-fold higher than core 1-pNP |
| Comparator Or Baseline | Galβ1-3GalNAcα-pNP (core 1-pNP): baseline KM value |
| Quantified Difference | ~3-fold increase in KM for core 3-pNP relative to core 1-pNP |
| Conditions | GlcNAc-transferase assay with synthetic pNP-substrates; core 3-pNP vs. core 1-pNP direct comparison |
Why This Matters
This quantifies the distinct substrate recognition of core 3 synthase, establishing that core 3-pNP is the kinetically appropriate substrate for accurate KM and Vmax determination in enzyme characterization.
- [1] Gao, Y. et al. (2013). and GlcNAc-transferases that synthesize core structures 1, 2... (PMC4002258). View Source
